molecular formula C12H18FNO B13298083 3-fluoro-4-methoxy-N-(2-methylbutyl)aniline

3-fluoro-4-methoxy-N-(2-methylbutyl)aniline

Cat. No.: B13298083
M. Wt: 211.28 g/mol
InChI Key: GJPMJOJDVRPHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and an N-(2-methylbutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methylbutyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-4-methoxyaniline.

    Fluorination: The amino group is then substituted with a fluoro group using a suitable fluorinating agent.

    Alkylation: Finally, the aniline derivative is alkylated with 2-methylbutyl bromide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-(2-methylbutyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 3-Fluoro-4-methoxybenzaldehyde

    Reduction: 3-Fluoro-4-methoxyaniline

    Substitution: 3-Hydroxy-4-methoxy-N-(2-methylbutyl)aniline

Scientific Research Applications

3-Fluoro-4-methoxy-N-(2-methylbutyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The N-(2-methylbutyl) group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyaniline: Lacks the N-(2-methylbutyl) group, resulting in different chemical and biological properties.

    4-Methoxy-2-methyl-N-(3-methylbutyl)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    3-Fluoro-4-trifluoromethylbenzoic acid, 4-methoxy-2-methylbutyl ester: Contains a trifluoromethyl group instead of a fluoro group, affecting its chemical behavior.

Uniqueness

3-Fluoro-4-methoxy-N-(2-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of fluoro, methoxy, and N-(2-methylbutyl) groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-(2-methylbutyl)aniline

InChI

InChI=1S/C12H18FNO/c1-4-9(2)8-14-10-5-6-12(15-3)11(13)7-10/h5-7,9,14H,4,8H2,1-3H3

InChI Key

GJPMJOJDVRPHQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC(=C(C=C1)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.